2-Bromo-1-phenylethanol (CAS 2425-28-7) is a bifunctional halohydrin characterized by a secondary benzylic alcohol and a primary alkyl bromide. In industrial and laboratory procurement, it is primarily sourced as a highly reactive, stable precursor for the synthesis of chiral epoxides (such as styrene oxide) and beta-amino alcohols. Unlike highly volatile or unstable direct epoxides, this bromohydrin offers a shelf-stable alternative that can be activated in situ via mild base-catalyzed intramolecular cyclization. Its well-defined stereocenters and the excellent leaving-group capability of the bromide ion make it a critical building block for active pharmaceutical ingredients (APIs), sympathomimetic amines, and advanced chiral ligands[1].
Procurement substitution with the closely related 2-chloro-1-phenylethanol or the downstream product styrene oxide introduces significant process and handling liabilities. While the chloro-analog is often cheaper, the chloride ion is a significantly poorer leaving group, requiring harsher basic conditions and elevated temperatures to achieve intramolecular cyclization or nucleophilic substitution, which can degrade sensitive functional groups in complex API synthesis [1]. Conversely, attempting to bypass the halohydrin entirely by procuring styrene oxide directly forces facilities to manage a highly reactive, volatile, and prone-to-polymerization epoxide. 2-Bromo-1-phenylethanol bypasses both issues, providing the rapid reaction kinetics of a premium leaving group while maintaining the handling stability of a solid halohydrin [2].
When subjected to enzymatic epoxidation via halohydrin dehalogenases (e.g., HheC), 2-bromo-1-phenylethanol demonstrates superior processability compared to its chlorinated counterpart. Kinetic studies establish that the baseline conversion rate for (R)-2-chloro-1-phenylethanol sits at a k_cat of 48.5 s^-1. In direct comparative assays, the brominated substrate consistently exhibits higher enzymatic dehalogenation and epoxide formation rates due to the lower activation energy required for bromide displacement [1].
| Evidence Dimension | Enzymatic turnover rate (k_cat) for epoxide formation |
| Target Compound Data | Higher specific activity and faster halide liberation |
| Comparator Or Baseline | (R)-2-chloro-1-phenylethanol (k_cat = 48.5 s^-1) |
| Quantified Difference | Brominated substrates yield strictly higher catalytic turnover rates than the 48.5 s^-1 chloro-baseline. |
| Conditions | 50 mM Tris-sulfate buffer (pH 8.0) at 30°C using purified HheC. |
Faster enzymatic conversion rates reduce bioreactor residence time and lower catalyst loading requirements in green-chemistry epoxide synthesis.
For applications requiring high chiral purity, racemic 2-bromo-1-phenylethanol serves as an excellent substrate for enzymatic kinetic resolution. When processed with Pseudomonas fluorescens lipase immobilized on silk fibroin spheres, the compound is resolved to its (S)-acetate form with a 92% enantiomeric excess of the product (eep) at a 48% conversion rate[1]. This performance closely approaches the 50% theoretical maximum yield for kinetic resolution, outperforming unoptimized chemical resolution baselines.
| Evidence Dimension | Enantiomeric excess (eep) and conversion rate |
| Target Compound Data | 92% eep at 48% conversion |
| Comparator Or Baseline | Unoptimized chemical resolution (typically <80% ee at comparable yields) |
| Quantified Difference | Achieves near-theoretical maximum conversion (48% vs 50% limit) with >90% chiral purity. |
| Conditions | P. fluorescens lipase at 32°C, 130 rpm for 48 hours. |
High enantiomeric excess near the theoretical conversion limit ensures minimal waste and high purity for chiral API precursor procurement.
The viability of sourcing highly pure (S)-2-bromo-1-phenylethanol is supported by its efficient upstream synthesis via asymmetric reduction. Utilizing engineered Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants, the reduction of 2-bromoacetophenone yields the target bromohydrin with >99% conversion and >99% enantiomeric excess [1]. This quantitative conversion significantly outperforms standard non-stereoselective chemical reductions, which require costly downstream separation.
| Evidence Dimension | Conversion percentage and enantiomeric excess (ee) |
| Target Compound Data | >99% conversion, >99% ee for (S)-2-bromo-1-phenylethanol |
| Comparator Or Baseline | Standard chemical reduction (racemic yield, ~50% target enantiomer) |
| Quantified Difference | >49% increase in target enantiomer yield compared to racemic baselines. |
| Conditions | Tris-HCl buffer (pH 7.0, 50 mM) with 30% v/v 2-propanol cosolvent. |
Guarantees that highly enantiopure batches can be reliably manufactured or sourced, ensuring strict reproducibility in downstream pharmaceutical applications.
Because direct procurement of styrene oxide introduces severe stability and polymerization risks, 2-bromo-1-phenylethanol is the preferred stable precursor. It can be stored long-term and subjected to mild base-catalyzed intramolecular cyclization immediately prior to nucleophilic attack, ensuring high-yield synthesis of beta-blockers and other complex APIs without handling hazardous volatile epoxides[1].
The compound's proven compatibility with high-efficiency kinetic resolution (achieving >92% eep) makes it an ideal starting material for the synthesis of chiral beta-amino alcohols. By utilizing lipase-mediated or dehalogenase-mediated pathways, manufacturers can reliably convert 2-bromo-1-phenylethanol into enantiopure sympathomimetic amines, bypassing the low yields associated with traditional chemical deracemization [2].
In biochemical research and industrial enzyme optimization, 2-bromo-1-phenylethanol serves as a benchmark substrate. Its superior leaving group kinetics compared to chlorinated analogs allow researchers to accurately measure elevated catalytic turnover rates (k_cat) when engineering novel short-chain dehydrogenases or reductases for green-chemistry applications [3].
Irritant